molecular formula C13H9Br2FO B6357495 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene CAS No. 1610471-01-6

2-(benzyloxy)-1,5-dibromo-3-fluorobenzene

Cat. No. B6357495
CAS RN: 1610471-01-6
M. Wt: 360.02 g/mol
InChI Key: HTSISNIBKBBIIP-UHFFFAOYSA-N
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Description

The compound “2-(benzyloxy)-1,5-dibromo-3-fluorobenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .


Synthesis Analysis

While specific synthesis methods for “2-(benzyloxy)-1,5-dibromo-3-fluorobenzene” are not available, benzyloxy compounds can generally be synthesized through a one-step synthetic procedure, which involves the reaction of primary amines with carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “2-(benzyloxy)-1,5-dibromo-3-fluorobenzene” and its derivatives can be analyzed through X-ray diffraction and computational methods, which provide insights into the stereochemical configuration and electronic properties .


Chemical Reactions Analysis

Benzyloxy compounds undergo various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions, to form complex heterocyclic structures.

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(benzyloxy)-1,5-dibromo-3-fluorobenzene can be used in the synthesis of benzyl ethers and esters . It is emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose . This compound can deliver the active reagent in situ, which is beneficial for the synthesis of benzyl ethers and esters .

Wittig Rearrangement

This compound has been used in studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines . The study revealed its limitations, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of Multidentate Chelating Ligands

2-(benzyloxy)-1,5-dibromo-3-fluorobenzene can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands have applications in various fields, including coordination chemistry and biochemistry.

Pharmaceutical Research

This compound is used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Synthesis of Sequential Polypeptides

2-(benzyloxy)-1,5-dibromo-3-fluorobenzene can be used in the synthesis of sequential polypeptides . These polypeptides have applications in the field of biochemistry and molecular biology.

Chemical Synthesis

This compound is also used in general chemical synthesis . It can be used to prepare a variety of chemical compounds, serving as a versatile reagent in organic synthesis.

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Future research could focus on the synthesis and characterization of “2-(benzyloxy)-1,5-dibromo-3-fluorobenzene”, its potential applications, and its environmental impact .

Mechanism of Action

Target of Action

Benzyloxy compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.

Mode of Action

Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the targets’ structure or function.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Action Environment

The action, efficacy, and stability of 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s reactivity could be affected by the pH of the environment .

properties

IUPAC Name

1,5-dibromo-3-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSISNIBKBBIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene

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